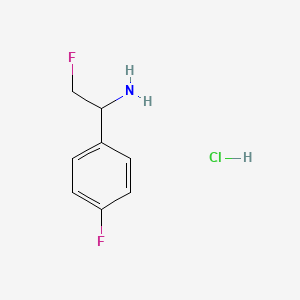

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWMBCWTUQNIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Reduction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

Fluorination: The 4-fluorobenzyl alcohol is then fluorinated to introduce the second fluorine atom at the 2-position, forming 2-fluoro-1-(4-fluorophenyl)ethanol.

Amination: The 2-fluoro-1-(4-fluorophenyl)ethanol is converted to 2-fluoro-1-(4-fluorophenyl)ethan-1-amine through an amination reaction using ammonia or an amine source.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine moiety undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : 2-Fluoro-1-(4-fluorophenyl)ethan-1-one (ketone derivative).

-

Mechanism : The amine group is oxidized to a carbonyl via intermediate imine formation.

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (H₂SO₄) | Ketone | 75–82 |

Reduction Reactions

While the compound itself is a reduced species, its synthetic precursors (e.g., nitro or imine intermediates) are reduced during preparation:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas converts nitro groups to amines.

-

Reductive Amination : Sodium triacetoxyborohydride (STAB) facilitates amine formation from ketones.

Nucleophilic Substitution

The fluorine atoms on the phenyl ring participate in aromatic substitution, though their electron-withdrawing nature directs reactivity:

-

Electrophilic Substitution : Limited due to fluorine’s deactivating effect. Reactions occur at meta positions if possible.

-

Nucleophilic Displacement : Requires harsh conditions (e.g., NaOH, 150°C) for fluorine replacement by stronger nucleophiles like hydroxide or amines.

Acylation and Alkylation

The primary amine reacts with acylating/alkylating agents:

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives.

-

Alkylation : Methyl iodide in basic conditions produces N-methylated analogs.

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | Prodrug synthesis |

| Alkylation | Methyl iodide | N-Methylated analog | Bioactivity modulation |

Cross-Coupling Reactions

The aryl fluoride group enables participation in metal-catalyzed cross-couplings:

-

Suzuki Coupling : With aryl boronic acids using Pd(PPh₃)₄ catalyst .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

-

Protonation : The amine group remains protonated (pKa ~9.5), enhancing solubility in polar solvents .

-

Deprotonation : Achieved with strong bases (e.g., NaOH), regenerating the free amine for further reactions .

Biological Interactions

While not a direct reaction, the compound’s structural features influence receptor binding:

-

Fluorine Effects : Enhances metabolic stability and lipophilicity, crucial for CNS-targeting agents.

-

Amine Group : Facilitates hydrogen bonding with biological targets (e.g., serotonin transporters).

Stability and Degradation

Scientific Research Applications

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride (CAS 874285-32-2)

- Structure : Features a chloro substituent at the 2-position and a fluorine at the 4-position on the phenyl ring.

- Molecular Formula : C₈H₁₀Cl₂FN .

- Key Differences: The chloro group increases steric bulk and electron-withdrawing effects compared to the target compound’s para-fluoro substituent.

- Physicochemical Properties : Molecular weight 210.08; powder form, room-temperature storage .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS 1200-27-7)

Modifications on the Ethanamine Backbone

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (CAS 2794-41-4)

- Structure: Contains a hydroxyl group and methylamino substituent on the ethanamine chain.

- Molecular Formula: C₉H₁₃ClFNO .

- The methylamino group may alter receptor selectivity compared to the target’s primary amine.

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride

Heterocyclic Derivatives

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS 1221725-41-2)

- Structure : Incorporates a 1,2,4-oxadiazole ring linked to the 4-fluorophenyl group.

- Molecular Formula : C₁₀H₁₁ClFN₃O .

TAAR1 Agonists with Triazole Moieties (e.g., Compound 34)

- Structure : 4-Fluorophenyl group attached to a triazole ring (e.g., 2-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride).

- Pharmacological Relevance : Designed for TAAR1 agonism, these compounds exhibit enhanced receptor selectivity due to the triazole’s hydrogen-bonding and dipole interactions .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Lipophilicity (LogP)* |

|---|---|---|---|---|

| Target Compound | ~210 (estimated) | β-F, 4-F-phenyl | Moderate | ~2.1 |

| 2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl | 210.08 | 2-Cl, 4-F-phenyl | Low | ~2.5 |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | 213.69 | Branched amine, 4-F-phenyl | Moderate | ~2.3 |

| 1-[3-(4-Fluorophenyl)-oxadiazolyl]ethan-1-amine HCl | 240.73 | Oxadiazole, 4-F-phenyl | Low | ~1.8 |

*LogP values estimated based on substituent contributions.

Biological Activity

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride, also known as a fluorinated phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a fluorinated ethylamine moiety attached to a para-fluorophenyl group, suggests possible interactions with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Structure

The molecular formula of this compound is , with a molecular weight of approximately 195.62 g/mol. The compound features two fluorine atoms, which can influence its lipophilicity and receptor binding properties.

Purity and Availability

The compound is typically available in high purity (>95%) for research purposes, facilitating reliable biological assays and studies .

Antiviral Activity

Recent studies have indicated that compounds similar to 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine exhibit antiviral properties. For instance, compounds targeting the NS2B-NS3 protease of flaviviruses have shown promising inhibitory activities. The structure-activity relationship studies demonstrated that modifications in the phenyl ring significantly affect the IC50 values against viral proteases . This suggests that the fluorinated phenethylamine derivatives may also possess antiviral potential.

Antimicrobial Activity

The antimicrobial efficacy of similar fluorinated compounds has been evaluated against various bacterial strains. Table 1 summarizes the minimum inhibitory concentration (MIC) values for several related compounds:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2-Fluoro-1-(4-fluorophenyl)ethanamine | 0.0048 | E. coli |

| Compound X | 0.0195 | S. aureus |

| Compound Y | 0.025 | Bacillus mycoides |

These results indicate that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Case Studies

In a recent study involving a series of fluorinated alkaloids, 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine was evaluated for its antifungal properties alongside other derivatives. The study found that the compound exhibited notable antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated derivatives. Modifications at specific positions on the phenyl ring or alterations in the amine group can lead to significant changes in potency and selectivity for biological targets.

Key Findings

- Fluorination : The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and receptor binding.

- Substituent Effects : Electron-donating or withdrawing groups on the aromatic ring can modulate activity; for example, introducing hydroxyl groups has been shown to increase antibacterial potency .

- Chain Length : Variations in the length of the alkyl chain connecting the amine group to the aromatic ring also affect activity; shorter chains generally yield higher potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.